3,4-Dimethoxybenzoic acid

描述

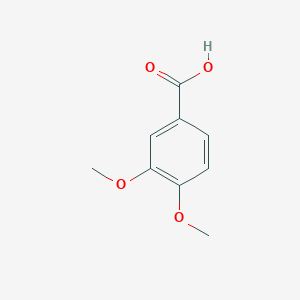

3,4-Dimethoxybenzoic acid, also known as veratric acid, is an organic compound with the molecular formula C9H10O4. It is a derivative of benzoic acid, characterized by the presence of two methoxy groups attached to the benzene ring at the 3 and 4 positions. This compound is naturally occurring and can be found in various plant species such as Hypericum laricifolium, Artemisia sacrorum, and Zeyheria montana .

准备方法

Synthetic Routes and Reaction Conditions: 3,4-Dimethoxybenzoic acid can be synthesized through several methods. One common approach involves the methylation of protocatechuic acid using dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, this compound is often produced via the esterification of veratric acid followed by hydrolysis. For instance, veratric acid can be esterified with methanol in the presence of a catalyst such as sulfuric acid to form methyl 3,4-dimethoxybenzoate. This ester is then hydrolyzed under acidic or basic conditions to yield this compound .

化学反应分析

Esterification Reactions

3,4-Dimethoxybenzoic acid undergoes efficient esterification under mild conditions. A patented method ( ) utilizes dicyclohexylcarbodiimide (DCC) as a catalyst to synthesize methyl 3,4-dimethoxybenzoate, with optimized parameters for industrial scalability:

| Parameter | Optimal Value |

|---|---|

| Reaction Temperature | 30–45°C |

| Reaction Time | 1–5 hours |

| Molar Ratio (Acid:Methanol) | 1:1.2–1.5 |

| Catalyst (DCC:Acid) | 1.5–2:1 |

| Solvent | Chlorinated alkanes (e.g., dichloromethane) |

Key features of this reaction:

-

Low-temperature conditions (≤45°C) minimize side reactions.

-

DCC facilitates rapid activation of the carboxylic acid group, forming an intermediate acyloxyphosphonium ion.

-

Post-reaction recycling of DCC (via filtration of dicyclohexylurea) enhances cost-efficiency and sustainability .

Reaction Pathway:

-

Protonation : The carboxyl group acquires a second proton, forming a conjugate acid.

-

Tautomerization : A high-energy protonated phenyl tautomer (2H⁺ ) forms prior to C–C bond cleavage.

-

CO₂ Release : Transfer of the carboxyl proton to water accompanies decarboxylation, avoiding energetically unfavorable intermediates.

Kinetic Isotope Effects (KIEs):

科学研究应用

Antiproliferative Effects Against Cancer

Recent studies have highlighted the potential of 3,4-dimethoxybenzoic acid in cancer therapy. A 2023 study from the SRM Institute of Science and Technology demonstrated that this compound exhibits apoptotic (programmed cell death) and antiproliferative effects specifically against triple-negative breast cancer cells. The efficacy of these effects was significantly enhanced when polydopamine nanoparticles were utilized as a drug delivery system, suggesting a promising avenue for targeted cancer therapies .

Antihypertensive Properties

Research has also indicated that veratric acid possesses antihypertensive properties. A study published in the European Journal of Pharmacology examined its effects on L-NAME-induced hypertensive rats. The findings revealed that veratric acid not only reduced blood pressure but also improved oxidative stress markers, indicating its potential as a therapeutic agent for managing hypertension .

Solubility Studies

Understanding the solubility of this compound in various solvents is crucial for its application in organic synthesis. A comprehensive study published in Eur. Chem. Bull. reported solubility data for this compound in 36 different organic solvents at 25 °C. The results are summarized in Table 1 below:

| Solvent | Mole Fraction Solubility (XS) |

|---|---|

| Methanol | 0.00764 |

| Ethanol | 0.00720 |

| 1-Propanol | 0.00643 |

| 1-Butanol | 0.00625 |

| 1-Pentanol | 0.00615 |

| Water | 0.00320 |

This data is essential for selecting appropriate solvents for reactions involving this compound, facilitating its use in various synthetic pathways .

Complexation Studies

The formation of metal complexes with this compound has been a subject of research due to their unique properties and potential applications in catalysis and materials science. A study investigated complexes formed between the anion of this acid and various metal ions (Cu(II), Co(II), La(III), and Nd(III)). These complexes exhibited interesting physicochemical properties that could be harnessed in catalysis and sensor applications .

Biomarker Potential

This compound has been identified as a potential biomarker for certain food products, particularly coriander and olive oil. Its presence can indicate dietary intake and may serve as a useful tool in nutritional studies .

作用机制

The mechanism of action of 3,4-dimethoxybenzoic acid involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes, such as nitric oxide synthase, by modulating the expression of cytokines and transcription factors. This inhibition leads to reduced production of nitric oxide and attenuation of inflammatory responses. Additionally, it can induce apoptosis in cancer cells by activating caspases and other apoptotic pathways .

相似化合物的比较

Protocatechuic acid: Lacks the methoxy groups present in 3,4-dimethoxybenzoic acid.

Vanillic acid: Contains a single methoxy group at the 4 position.

Syringic acid: Has methoxy groups at the 3 and 5 positions.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methoxy groups enhance its antioxidant activity and influence its reactivity in various chemical reactions .

生物活性

3,4-Dimethoxybenzoic acid, also known as veratric acid , is a benzoic acid derivative characterized by the presence of two methoxy groups at the 3 and 4 positions of the benzene ring. This compound has garnered attention for its diverse biological activities and potential applications in medicine and biochemistry.

- Chemical Formula : C₉H₁₀O₄

- Molecular Weight : 182.1733 g/mol

- Melting Point : 181°C

- Solubility : Sparingly soluble in cold water, highly soluble in hot water .

Sources and Natural Occurrence

This compound is found in various plants, notably in coriander and olives, suggesting its potential as a biomarker for dietary intake of these foods . It is also a product of certain metabolic pathways in plants, indicating its role in plant physiology.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. A study demonstrated that it can scavenge free radicals effectively, which is critical in preventing oxidative stress-related diseases . The antioxidant capacity is often measured using the DPPH method, where lower IC50 values indicate stronger activity.

Antimicrobial Effects

The compound has shown promising antimicrobial properties against various pathogens. In vitro studies have reported its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, making it a candidate for developing natural preservatives or therapeutic agents .

Anti-inflammatory Activity

This compound has been implicated in anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines. This property could be beneficial in treating inflammatory diseases and conditions .

Complex Formation and Bioinorganic Chemistry

The compound plays a significant role in bioinorganic chemistry through its ability to form complexes with metal ions such as Cu(II), Co(II), La(III), and Nd(III). These complexes have been studied for their structural properties and potential applications in drug formulation and magnetic materials . The synthesis of these complexes often involves thermal analysis techniques to understand their stability and decomposition pathways.

| Metal Ion | Complex Color | Decomposition Temperature (°C) |

|---|---|---|

| Cu(II) | Light Blue | 501-939 |

| Co(II) | Pink | Varies |

| La(III) | White | 346-391 |

| Nd(III) | Violet | Varies |

Case Studies

- Antioxidant Activity Assessment :

- Antimicrobial Testing :

属性

IUPAC Name |

3,4-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAUAQNGYDSHRET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059077 | |

| Record name | 3,4-Dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Monohydrate: Odorless solid; [Merck Index] Light yellow powder; [Sigma-Aldrich MSDS] | |

| Record name | Veratric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19724 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

93-07-2 | |

| Record name | Veratric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Veratric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dimethoxybenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7721 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3,4-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4-Dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Veratric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.015 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VERATRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1YY04E7RR4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3,4-Dimethoxybenzoic acid (Veratric Acid)?

A1: this compound has the molecular formula C9H10O4 and a molecular weight of 182.17 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, several studies have characterized this compound using spectroscopic techniques like NMR (1H and 13C), IR, and Mass Spectrometry. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] These studies provide detailed information on the compound's structure and properties.

Q3: How does the presence of methoxy groups at the 3 and 4 positions of the benzene ring in this compound influence its biological activity compared to other benzoic acid derivatives?

A5: Research suggests that the position of hydroxyl and methoxy substituents on the benzene ring of benzoic acid derivatives, including this compound, significantly affects their impact on cucumber root membrane potential. [] Methoxy-substituted benzoic acids tend to induce a rapid depolarization followed by hyperpolarization, except for p-anisic acid. In contrast, hydroxylated benzoic acids, like salicylic acid, primarily cause depolarization. This suggests that the specific arrangement of methoxy groups in this compound contributes to its distinct biological activity.

Q4: Do the methoxy groups in this compound play a role in its interaction with biological systems?

A6: Research indicates that the methoxy groups in this compound can influence its interaction with biological systems. For instance, in perovskite solar cells, the methoxy groups of this compound within a self-assembled monolayer on a ZnO electron transporting layer contribute to dipole moments and hydrogen bonding with the perovskite layer, influencing charge transfer and device performance. [] This suggests that the methoxy groups can engage in specific interactions within biological or material systems, potentially influencing the compound's overall activity.

Q5: What is the solubility of this compound in different solvents?

A7: The solubility of this compound has been experimentally determined in various organic solvents, including ethanol, 1-propanol, 2-propanol, 1-butanol, 2-methyl-1-propanol, methyl acetate, ethyl acetate, and 2-butanone. [] Additionally, its solubility has been studied in binary mixtures of ethanol + 1-butanol, providing insights into its behavior in mixed solvent systems. []

Q6: Are there any models to predict the solubility of this compound in different solvents?

A8: Yes, the modified Apelblat equation and local composition models (NRTL and UNIQUAC) have been used to correlate the solubility of this compound in pure solvents. [] These models provide a valuable tool for predicting solubility behavior and understanding the interactions between this compound and different solvent environments.

Q7: What are the metabolic pathways of this compound in biological systems?

A9: Research indicates that this compound can be metabolized through demethylation, primarily at the para-configurated methoxy group, resulting in the formation of 4-hydroxy-3-methoxybenzoic acid and 3-hydroxy-4-methoxybenzoic acid. [] This metabolic transformation highlights the potential for this compound to be converted into other phenolic compounds with potentially distinct biological activities.

Q8: Can microorganisms degrade this compound?

A10: Yes, studies have shown that certain microorganisms possess the ability to degrade this compound. For instance, the bacterium Thauera aromatica can utilize this compound as a sole carbon source under anaerobic conditions, employing nitrate as an electron sink. [] This finding highlights the potential for microbial degradation of this compound in the environment.

Q9: How does this compound exert its effects on biological systems?

A11: While the precise mechanisms of action might vary depending on the biological system, research suggests that this compound can influence cellular processes by modulating membrane potential. [] For example, in cucumber root cells, it has been shown to affect transmembrane potential difference, indicating its interaction with membrane properties. [] This interaction can subsequently trigger downstream effects on various cellular functions.

Q10: Does this compound exhibit any specific binding affinity to biological targets?

A12: While the provided research papers don't delve into specific binding affinities of this compound to particular biological targets, its influence on cellular processes like membrane potential suggests potential interactions with membrane proteins or other cellular components. [] Further research focusing on target identification and binding studies would be valuable to elucidate its precise molecular interactions.

Q11: What are the degradation pathways of this compound in the environment?

A14: Based on the available information, microbial degradation appears to be a potential pathway for this compound breakdown in the environment. [] Further research is needed to fully elucidate its environmental fate, including abiotic degradation processes (e.g., photolysis, hydrolysis) and identify potential transformation products.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。